
3-Bromo-6,7-dihydroindolizin-8(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Bromo-6,7-dihydroindolizin-8(5H)-one est un dérivé bromé de la dihydroindolizinone
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Bromo-6,7-dihydroindolizin-8(5H)-one implique généralement la bromation de la 6,7-dihydroindolizin-8(5H)-one. Cela peut être réalisé en utilisant des agents bromants tels que le brome ou le N-bromosuccinimide (NBS) dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant inerte comme le dichlorométhane à basse température pour garantir une bromation sélective.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l’optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Bromo-6,7-dihydroindolizin-8(5H)-one peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome peut être substitué par d’autres nucléophiles.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions appropriées.
Réactions de couplage : Il peut participer à des réactions de couplage pour former des molécules plus complexes.
Réactifs et conditions courants
Substitution : Réactifs comme le méthylate de sodium ou le tert-butylate de potassium dans des solvants polaires.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Produits principaux
Les principaux produits formés dépendent des réactions et des conditions spécifiques utilisées. Par exemple, les réactions de substitution peuvent produire différents dérivés en fonction du nucléophile.
4. Applications de la recherche scientifique
Chimie médicinale : En tant que bloc de construction pour la synthèse de molécules biologiquement actives.
Synthèse organique : En tant qu’intermédiaire dans la synthèse de composés organiques complexes.
Science des matériaux : Utilisation potentielle dans le développement de nouveaux matériaux aux propriétés uniques.
Applications De Recherche Scientifique
Medicinal Chemistry: As a building block for the synthesis of biologically active molecules.
Organic Synthesis: As an intermediate in the synthesis of complex organic compounds.
Material Science: Potential use in the development of new materials with unique properties.
Mécanisme D'action
Le mécanisme d’action de la 3-Bromo-6,7-dihydroindolizin-8(5H)-one dépendrait de son application spécifique. En chimie médicinale, elle pourrait interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, en modulant leur activité par le biais d’interactions de liaison.
Comparaison Avec Des Composés Similaires
Composés similaires
6,7-Dihydroindolizin-8(5H)-one : Le composé parent non bromé.
3-Chloro-6,7-dihydroindolizin-8(5H)-one : Un analogue chloré.
3-Iodo-6,7-dihydroindolizin-8(5H)-one : Un analogue iodé.
Unicité
La 3-Bromo-6,7-dihydroindolizin-8(5H)-one est unique en raison de la présence de l’atome de brome, qui peut influencer sa réactivité et ses interactions par rapport aux autres analogues halogénés.
Propriétés
Formule moléculaire |
C8H8BrNO |
|---|---|
Poids moléculaire |
214.06 g/mol |
Nom IUPAC |
3-bromo-6,7-dihydro-5H-indolizin-8-one |
InChI |
InChI=1S/C8H8BrNO/c9-8-4-3-6-7(11)2-1-5-10(6)8/h3-4H,1-2,5H2 |
Clé InChI |
ODHYQNKOIVOQBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=CC=C(N2C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890136.png)
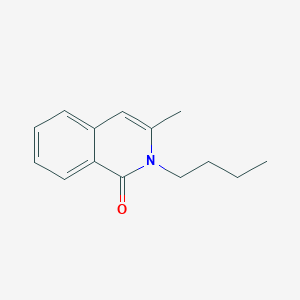
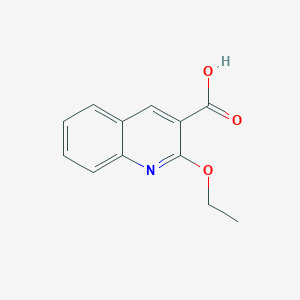



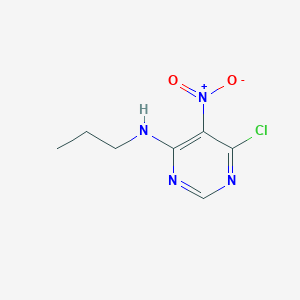
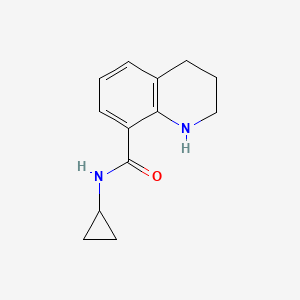

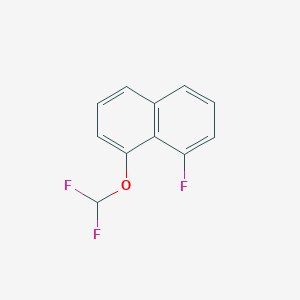
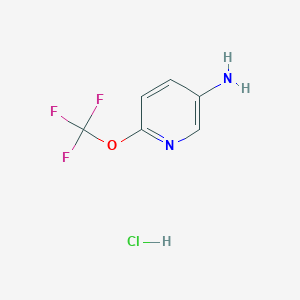
![3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11890213.png)


